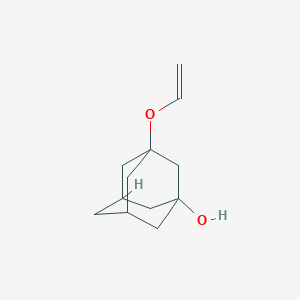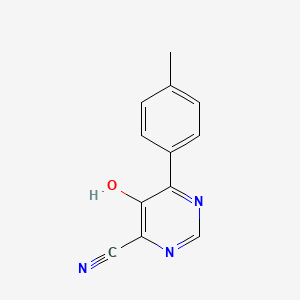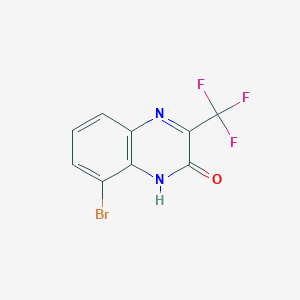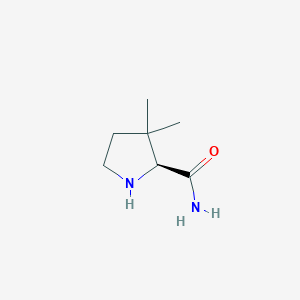
1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol
Overview
Description
1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol is a chemical compound known for its unique structure and reactivity It features a piperidinol ring substituted with a 1,1-dimethyl-2-propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol typically involves the reaction of piperidone with 1,1-dimethyl-2-propynyl lithium or a similar organometallic reagent. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the organometallic reagent. The reaction mixture is then quenched with water or an acid to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The piperidinol ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinol derivatives.
Scientific Research Applications
1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1,1-Dimethyl-2-propynyl)-4-piperidone: A related compound with a ketone group instead of a hydroxyl group.
1-(1,1-Dimethyl-2-propynyl)-4-piperidine: A similar compound lacking the hydroxyl group.
Uniqueness
1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a 1,1-dimethyl-2-propynyl group
Properties
CAS No. |
240400-96-8 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(2-methylbut-3-yn-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C10H17NO/c1-4-10(2,3)11-7-5-9(12)6-8-11/h1,9,12H,5-8H2,2-3H3 |
InChI Key |
JXLBZBQQIQAJIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)N1CCC(CC1)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}cytidine](/img/structure/B8393613.png)

![2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]furan](/img/structure/B8393626.png)



![1,2-Benzisothiazole, 3-[(difluoromethyl)thio]-](/img/structure/B8393654.png)



